molecular formula C17H21N3O3 B13351516 Tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate

Cat. No.: B13351516
M. Wt: 315.37 g/mol
InChI Key: RRPZELISZVPCFV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction mixture is stirred at an elevated temperature, usually around 60°C, overnight to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent mixture, such as petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including spectroscopic and chromatographic techniques, are employed to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the cyanobenzoyl moiety enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate is unique due to the presence of the cyanobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl 4-(2-cyanobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)14-7-5-4-6-13(14)12-18/h4-7H,8-11H2,1-3H3

InChI Key

RRPZELISZVPCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C#N

Origin of Product

United States

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